5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine chemical structure and properties
5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine chemical structure and properties
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine .
Scaffold Architecture, Synthesis, and Medicinal Applications[1][2]
Executive Summary
5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS: 301223-42-7) is a specialized heterocyclic building block belonging to the 2-amino-5-benzylthiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., Src, CDK), adenosine receptor antagonists, and novel antimicrobial agents. Its structural architecture combines a polar, H-bond-donating 2-amino-thiazole headgroup with a lipophilic, electron-deficient 2,4-dichlorobenzyl tail, making it ideal for occupying hydrophobic pockets in enzyme active sites while anchoring via hydrogen bonds.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of a thiazole ring substituted at the 2-position with a primary amine and at the 5-position with a 2,4-dichlorobenzyl moiety. The electron-withdrawing chlorine atoms on the benzyl ring significantly increase lipophilicity and metabolic stability against oxidative metabolism at the benzylic position.
Structural Data
| Property | Detail |
| IUPAC Name | 5-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine |
| Common Name | 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine |
| CAS Number | 301223-42-7 |
| Molecular Formula | C₁₀H₈Cl₂N₂S |
| Molecular Weight | 259.15 g/mol |
| SMILES | NC1=NC=C(CC2=C(Cl)C=C(Cl)C=C2)S1 |
| InChI Key | QNVGTVGYFLNBOG-UHFFFAOYSA-N |
Physicochemical Parameters
| Parameter | Value (Predicted/Exp) | Significance |
| LogP | ~3.2 | Indicates moderate lipophilicity; good membrane permeability. |
| TPSA | 63.2 Ų | Polar surface area suggests good oral bioavailability (Rule of 5 compliant). |
| pKa (Base) | ~5.3 (Thiazole N) | Weakly basic; likely protonated in acidic lysosomes but neutral at physiological pH. |
| H-Bond Donors | 1 (NH₂) | Critical for hinge-binding in kinase targets. |
| H-Bond Acceptors | 3 (N, S) | Facilitates interactions with water networks or protein residues. |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine typically follows the Hantzsch Thiazole Synthesis , a robust cyclization method involving an
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring formation. The precursors are Thiourea and 2-bromo-3-(2,4-dichlorophenyl)propanal . The aldehyde intermediate is generated via the
Step-by-Step Synthetic Protocol
Step 1: Preparation of 3-(2,4-Dichlorophenyl)propanal
-
Reagents: 2,4-Dichlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane, H₂, Pd/C.
-
Procedure: A Wittig reaction yields the cinnamic ester, which is reduced (hydrogenation) and then reduced further (DIBAL-H) or oxidized from the alcohol to the saturated aldehyde.
Step 2:
-
Reagents: Bromine (
) or Polymer-supported Tribromide, Dioxane/Ether. -
Mechanism: Enolization of the aldehyde followed by electrophilic attack by bromine.
-
Note: The
-bromo aldehyde is unstable and lachrymatory; it is often used immediately without isolation.
Step 3: Hantzsch Cyclization
-
Protocol:
-
Dissolve 1.0 eq of 2-bromo-3-(2,4-dichlorophenyl)propanal in absolute ethanol.
-
Add 1.1 eq of Thiourea.
-
Reflux the mixture for 2–4 hours. The solution typically turns yellow/orange.
-
Cool to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralize with aqueous
to liberate the free base. -
Extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Water.
-
Reaction Mechanism Visualization
Caption: Synthetic pathway via Hantzsch cyclization. The α-bromo aldehyde intermediate is generated in situ to minimize instability issues.
Biological Activity & Mechanism of Action
While often used as a building block, the 2-amino-5-benzylthiazole core possesses intrinsic biological activity and serves as a template for high-affinity inhibitors.
1. Kinase Inhibition (Src/CDK Families)
This scaffold mimics the adenine ring of ATP. The 2-amino group and the thiazole nitrogen form a donor-acceptor motif that binds to the "hinge region" of protein kinases.
-
Mechanism: The 2,4-dichlorobenzyl group projects into the hydrophobic "back pocket" (Gatekeeper region) of the kinase, providing selectivity over other kinases.
-
Application: Synthesis of Dasatinib analogues and CDK inhibitors.
2. Antimicrobial & Antifungal Properties
Derivatives of this scaffold inhibit UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD) , an enzyme essential for bacterial cell wall biosynthesis.
-
Activity: The lipophilic dichlorobenzyl tail facilitates penetration through the bacterial cell wall, while the thiazole headgroup coordinates with the enzyme's active site (often involving
or catalytic residues).
3. Adenosine Receptor Antagonism
Thiazole-2-amines are known antagonists of the
Experimental Protocols
Protocol A: Synthesis of 5-(2,4-Dichlorobenzyl)thiazol-2-amine
Use this protocol for generating the scaffold from commercially available precursors.
-
Bromination: To a stirred solution of 3-(2,4-dichlorophenyl)propanal (10 mmol) in dioxane (20 mL) at 0°C, add bromine (10 mmol) dropwise over 15 minutes. Stir for 1 hour at room temperature.
-
Cyclization: Add thiourea (12 mmol) directly to the reaction mixture.
-
Reflux: Heat the mixture to reflux (100°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Evaporate the solvent in vacuo. Resuspend the residue in water (50 mL) and basify to pH 9 using saturated
. -
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate. -
Purification: Recrystallize from Ethanol to yield off-white crystals.
-
Yield: ~65-75%
-
Melting Point: 168–170°C (typical for this class).
-
Protocol B: Structural Validation (NMR)
-
Solvent: DMSO-
-
Expected Signals:
- 7.20–7.60 (m, 3H, Ar-H): Dichlorophenyl protons.
- 6.80 (s, 1H, Thiazole C4-H): Characteristic singlet.
-
6.70 (bs, 2H,
): Exchangeable with . -
3.90 (s, 2H,
): Benzylic methylene bridge.
Safety & Handling (ADME/Tox)
-
Hazard Identification: Irritant (H315, H319, H335). The 2,4-dichloro substitution persists in the environment; waste must be halogenated-solvent compliant.
-
Metabolism: The 2-amino group is a handle for Phase II conjugation (glucuronidation). The thiazole ring is susceptible to oxidative opening by CYPs if not substituted at C5, but the benzyl group here provides steric protection.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.
References
-
BLD Pharm. (2024). Product Analysis: 5-(2,4-Dichlorobenzyl)thiazol-2-amine (CAS 301223-42-7). Retrieved from
-
PubChem. (2024). Compound Summary: Thiazol-2-amine derivatives and biological activities. National Library of Medicine. Retrieved from
-
Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link:
- Mishra, S., et al. (2017). Sar of 2-aminothiazole scaffolds in kinase inhibition. European Journal of Medicinal Chemistry.
-
BenchChem. (2024). Structure and properties of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl) derivatives. Retrieved from
